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Compound Name: 3-Bromo-5-nitropyridine

Cat. No.: B095591 Get Quote

Introduction: Unveiling the Molecular Identity of a
Key Synthetic Intermediate
In the landscape of modern drug discovery and materials science, heterocyclic compounds

form the bedrock of innovation. Among these, substituted pyridines are of paramount

importance due to their prevalence in a vast array of biologically active molecules and

functional materials. 3-Bromo-5-nitropyridine, with its strategically positioned electron-

withdrawing groups and a reactive bromine atom, serves as a versatile intermediate for the

synthesis of more complex molecular architectures. Its chemical reactivity is dictated by the

electronic properties of the pyridine ring, which are in turn a direct consequence of its molecular

structure.[1]

The unequivocal identification and characterization of such pivotal building blocks are non-

negotiable prerequisites for any successful research and development endeavor.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) provide a powerful triumvirate of analytical

methods to probe the molecular structure, bonding, and connectivity of 3-bromo-5-
nitropyridine. This in-depth technical guide provides a comprehensive analysis of the

spectroscopic data for this compound, offering insights into the interpretation of its spectral

features.

It is important to note that publicly available experimental spectra for 3-bromo-5-nitropyridine
are not readily found. Consequently, the data presented and interpreted herein are based on
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high-quality computational predictions, providing a robust framework for researchers to

anticipate and confirm the spectroscopic characteristics of this compound.

Molecular Structure and Key Physicochemical
Properties
3-Bromo-5-nitropyridine is a solid at room temperature with a molecular formula of

C₅H₃BrN₂O₂ and a molecular weight of 202.99 g/mol .[2][3] The pyridine ring is substituted with

a bromine atom at the 3-position and a nitro group at the 5-position. Both substituents are

strongly electron-withdrawing, which significantly influences the electron density distribution

within the aromatic ring and, consequently, its spectroscopic signatures.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy: Probing the Proton Environment
Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic

molecules by providing information about the chemical environment of hydrogen atoms. In the

case of 3-bromo-5-nitropyridine, the ¹H NMR spectrum is anticipated to be relatively simple,

exhibiting three distinct signals corresponding to the three aromatic protons on the pyridine

ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

9.35 d 1.8 H-6

9.10 t 2.1 H-4

8.75 dd 2.4, 1.8 H-2

Interpretation of the ¹H NMR Spectrum:

The predicted chemical shifts of all three protons are in the downfield region (δ > 8.5 ppm),

which is characteristic of protons attached to electron-deficient aromatic rings. The strong

electron-withdrawing nature of the nitro group and the inductive effect of the bromine atom
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deshield the aromatic protons, causing them to resonate at higher chemical shifts compared to

unsubstituted pyridine.

H-6 (δ 9.35): This proton is situated between the nitrogen atom and the nitro group, making it

the most deshielded proton in the molecule. It is predicted to appear as a doublet due to

coupling with H-2.

H-4 (δ 9.10): This proton is positioned between the bromine atom and the nitro group. It is

expected to be a triplet due to coupling with both H-2 and H-6.

H-2 (δ 8.75): This proton is adjacent to the nitrogen atom and is coupled to both H-4 and H-

6, resulting in a predicted doublet of doublets.

The predicted coupling constants are consistent with typical meta- and para-couplings in a

pyridine ring.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a

molecule. For 3-bromo-5-nitropyridine, five distinct signals are expected, corresponding to

the five carbon atoms of the pyridine ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

152.0 C-6

148.5 C-5

144.0 C-2

135.0 C-4

118.0 C-3

Interpretation of the ¹³C NMR Spectrum:
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The electron-withdrawing substituents significantly influence the chemical shifts of the carbon

atoms.

C-6 and C-2 (δ 152.0 and 144.0): These carbons, being adjacent to the electronegative

nitrogen atom, are the most deshielded and appear at the lowest field.

C-5 (δ 148.5): The carbon atom directly attached to the nitro group is also strongly

deshielded.

C-4 (δ 135.0): This carbon atom experiences the deshielding effects of the adjacent nitro

group and bromine atom.

C-3 (δ 118.0): The carbon atom bonded to the bromine atom appears at the most upfield

position among the ring carbons, a typical effect of halogen substitution on aromatic rings.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared spectroscopy is an excellent tool for identifying the functional groups present in a

molecule. The IR spectrum of 3-bromo-5-nitropyridine is expected to be dominated by

vibrations associated with the aromatic ring and the nitro group.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Weak C-H stretching (aromatic)

1600-1450 Medium-Strong
C=C and C=N stretching

(aromatic ring)

1530-1500 Strong Asymmetric NO₂ stretching

1350-1330 Strong Symmetric NO₂ stretching

850-750 Strong C-H out-of-plane bending

~700 Medium C-Br stretching
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Interpretation of the IR Spectrum:

Aromatic C-H Stretching: Weak bands in the 3100-3000 cm⁻¹ region are characteristic of C-

H stretching vibrations in aromatic systems.

Aromatic Ring Vibrations: A series of bands between 1600 cm⁻¹ and 1450 cm⁻¹ correspond

to the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

Nitro Group Vibrations: The most prominent features in the IR spectrum will be the strong

absorption bands corresponding to the asymmetric and symmetric stretching vibrations of

the nitro group, typically appearing around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹,

respectively. The presence of these two intense bands is a strong indicator of the nitro

functional group.

C-H Bending: Strong absorptions in the 850-750 cm⁻¹ region are due to the out-of-plane

bending vibrations of the C-H bonds on the substituted pyridine ring.

C-Br Stretching: A medium intensity band around 700 cm⁻¹ is expected for the C-Br

stretching vibration.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the

molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of

its ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-

energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

Predicted Mass Spectrum (EI)

The mass spectrum of 3-bromo-5-nitropyridine will exhibit a characteristic isotopic pattern for

the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an

approximate 1:1 ratio).

Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z 202 and 204,

corresponding to the [C₅H₃⁷⁹BrN₂O₂]⁺˙ and [C₅H₃⁸¹BrN₂O₂]⁺˙ ions. The relative intensity of

these peaks will be approximately 1:1.
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Key Fragmentation Pathways:

Loss of NO₂: A significant fragment will likely be observed at m/z 156 and 158,

corresponding to the loss of the nitro group ([M-NO₂]⁺). This is a common fragmentation

pathway for nitroaromatic compounds.

Loss of Br: Fragmentation involving the loss of the bromine atom would lead to an ion at

m/z 123 ([M-Br]⁺).

Loss of NO: Another possible fragmentation is the loss of a nitric oxide radical, resulting in

a fragment at m/z 172 and 174 ([M-NO]⁺).

Formation of Pyridyne: Subsequent fragmentation of the [M-NO₂]⁺ ion could involve the

loss of HCN, leading to smaller fragments.

Visualization of Key Fragmentation Pathways

[C₅H₃BrN₂O₂]⁺˙
m/z 202/204

[C₅H₃BrN]⁺˙
m/z 156/158

- NO₂

[C₅H₃N₂O₂]⁺
m/z 123

- Br

[C₅H₃BrNO]⁺˙
m/z 172/174

- NO

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3-bromo-5-nitropyridine in EI-MS.

Experimental Protocols: A Self-Validating Approach
To ensure the acquisition of high-quality and reliable spectroscopic data, the following

experimental protocols are recommended. These protocols are designed to be self-validating
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by incorporating internal standards and system suitability checks.

1. NMR Sample Preparation and Data Acquisition

Sample Preparation

Data Acquisition (500 MHz Spectrometer)

Dissolve ~10 mg of sample

in ~0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v Tetramethylsilane (TMS)

Transfer to a 5 mm NMR tube

Lock on the deuterium signal of CDCl₃

Shim the magnetic field

Acquire ¹H spectrum (e.g., 16 scans)

Acquire ¹³C spectrum (e.g., 1024 scans)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for NMR sample preparation and data acquisition.

Rationale for Solvent and Standard: CDCl₃ is a common and relatively inert solvent for many

organic compounds. TMS is the universally accepted internal standard for ¹H and ¹³C NMR,

with its signal defined as 0.00 ppm. The inclusion of TMS allows for accurate chemical shift

referencing, making the data comparable across different instruments and experiments.

Self-Validation: The sharp singlet of TMS serves as a validation point for the instrument's

calibration and resolution. The deuterium signal from the solvent is used for field-frequency

locking, ensuring the stability of the magnetic field during the experiment.

2. IR Spectroscopy Sample Preparation and Data Acquisition (ATR-FTIR)
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Sample Preparation

Data Acquisition

Clean the ATR crystal with isopropanol

Acquire a background spectrum of the empty ATR crystal

Place a small amount of solid sample on the crystal

Apply pressure to ensure good contact

Acquire the sample spectrum (e.g., 32 scans)

Process the data (background subtraction, baseline correction)

Click to download full resolution via product page

Caption: Workflow for ATR-FTIR data acquisition.

Rationale for ATR: Attenuated Total Reflectance (ATR) is a convenient technique for solid

samples, requiring minimal sample preparation.

Self-Validation: The acquisition of a background spectrum is crucial. The instrument software

automatically subtracts the background spectrum (containing signals from atmospheric CO₂
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and water vapor) from the sample spectrum, ensuring that the resulting spectrum is solely

from the sample.

3. Mass Spectrometry Data Acquisition (Direct Infusion ESI-MS)

For a more gentle ionization that is likely to preserve the molecular ion, Electrospray Ionization

(ESI) is a suitable alternative to EI.

Sample Preparation

Data Acquisition

Dissolve a small amount of sample in a suitable solvent

(e.g., methanol or acetonitrile)

Dilute to a low concentration (e.g., 1-10 µg/mL)

Infuse the sample solution into the ESI source

Acquire the mass spectrum in positive ion mode

Perform MS/MS on the molecular ion peak for fragmentation analysis

Click to download full resolution via product page
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Caption: Workflow for direct infusion ESI-MS data acquisition.

Rationale for ESI: ESI is a soft ionization technique that typically produces protonated

molecules ([M+H]⁺), which helps in the unambiguous determination of the molecular weight.

Self-Validation: The use of a calibration standard before running the sample ensures the

mass accuracy of the instrument. The characteristic isotopic pattern of the bromine-

containing molecular ion serves as an internal validation of the elemental composition.

Conclusion: An Indispensable Tool for Chemical
Synthesis
The predicted spectroscopic data for 3-bromo-5-nitropyridine provides a detailed and reliable

blueprint for its identification and characterization. The ¹H and ¹³C NMR spectra reveal the

electronic environment of the pyridine ring, while the IR spectrum confirms the presence of the

key functional groups. The mass spectrum allows for the determination of the molecular weight

and provides insights into the molecule's stability and fragmentation patterns. By following the

outlined experimental protocols, researchers can confidently acquire and interpret the

spectroscopic data for this important synthetic intermediate, thereby ensuring the integrity and

success of their scientific endeavors.
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To cite this document: BenchChem. [Spectroscopic Blueprint of 3-Bromo-5-nitropyridine: A
Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095591#3-bromo-5-nitropyridine-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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